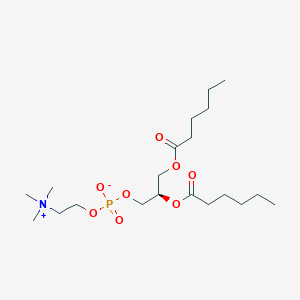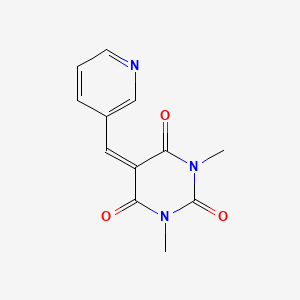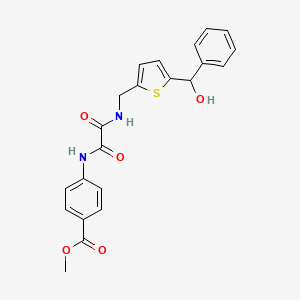![molecular formula C21H24N6O2S B2490077 5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 2097915-65-4](/img/structure/B2490077.png)
5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with structures similar to the one you provided often have interesting biological activities . They usually contain a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The presence of the triazole ring can contribute to various biological activities, making these compounds potentially useful in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate precursor with a suitable reagent . For example, pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones can be synthesized from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines .Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). X-ray crystallography can also be used to determine the three-dimensional structure of the compound .Chemical Reactions Analysis
The chemical reactions of these compounds can be studied using various techniques, such as NMR spectroscopy, IR spectroscopy, and MS. The reactions can involve various functional groups present in the molecule, such as the triazole ring, the amine group, and the sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their boiling point, melting point, and solubility, can be predicted using various computational methods .Aplicaciones Científicas De Investigación
Crystal Structure and Rearrangement Studies
Research involving triazole compounds often focuses on their crystal structure and the possibility of rearrangement reactions, which are critical for understanding their chemical behavior and potential applications. For instance, studies on triazole derivatives, such as the diazotization of amino-triazole compounds leading to phenyl-triazolo-triazine derivatives, demonstrate the importance of structural analysis in revealing reaction mechanisms and product formation (L'abbé et al., 2010). These insights can be essential for the design of new compounds with desired properties.
Synthetic Applications
The synthesis of triazole compounds often involves strategies to introduce or modify functional groups, which can significantly affect their chemical properties and potential applications. For example, the microwave-assisted Fries rearrangement of heterocyclic amides under catalyst- and solvent-free conditions highlights the innovative approaches to synthesizing and modifying triazole derivatives (Moreno-Fuquen et al., 2019). These methods are crucial for the development of new materials, pharmaceuticals, or catalysts.
Pharmaceutical and Biological Applications
Although the request specifically excluded information related to drug use, dosage, and side effects, it's important to note that much of the research on triazole derivatives explores their potential biomedical applications. For instance, the study of triazole-based compounds for antimicrobial activities or as DNA methylation inhibitors showcases the broad interest in triazoles in drug discovery and therapeutic agent development (Bektaş et al., 2010), (Hovsepyan et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-amino-N-(3-methylsulfanylphenyl)-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-12-8-13(2)18(14(3)9-12)24-17(28)11-27-20(22)19(25-26-27)21(29)23-15-6-5-7-16(10-15)30-4/h5-10H,11,22H2,1-4H3,(H,23,29)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQGMHBJIVDNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)SC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-(6-Cyclobutylpyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2490000.png)

![(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B2490003.png)

![1-Fluorosulfonyloxy-2-[(2-methoxyanilino)methyl]benzene](/img/structure/B2490008.png)
![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)
![8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2490011.png)

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)nicotinamide](/img/structure/B2490013.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2490016.png)
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)